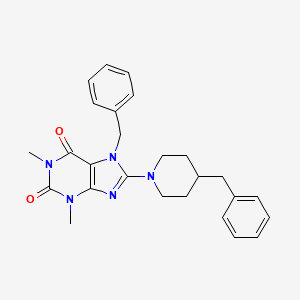
7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C26H29N5O2. It is known for its unique structure, which includes a purine core substituted with benzyl and piperidinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach includes the alkylation of a purine derivative with benzyl halides in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
化学反応の分析
Types of Reactions
7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 7-benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione
- 7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C26H29N5O2 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
7-benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C26H29N5O2/c1-28-23-22(24(32)29(2)26(28)33)31(18-21-11-7-4-8-12-21)25(27-23)30-15-13-20(14-16-30)17-19-9-5-3-6-10-19/h3-12,20H,13-18H2,1-2H3 |
InChIキー |
JXQWNBPPRDZWPZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B10881961.png)
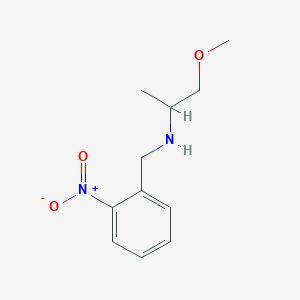
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine](/img/structure/B10881990.png)
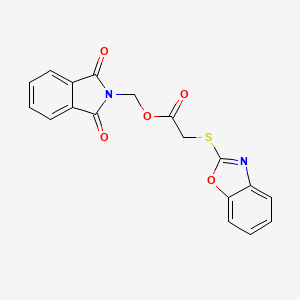
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10881994.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
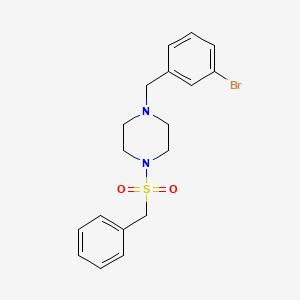
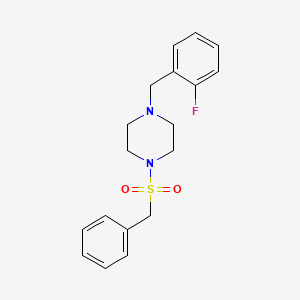
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
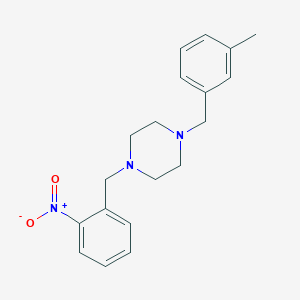
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methoxyethyl)piperidine-1-carbothioamide](/img/structure/B10882039.png)

